(1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Description
This compound is a pentacyclic triterpenoid characterized by a complex fused-ring structure with hydroxyl, oxo, and carboxylic acid functional groups. Its stereochemistry and substitution pattern define its biological activity and physicochemical properties. Structurally, it belongs to the ursane-type triterpenoids, sharing a backbone similar to ursolic acid (UA), a well-studied natural product with anti-inflammatory, anticancer, and antioxidant properties . The compound’s molecular formula is C₃₀H₄₈O₃ (molecular weight: 456.7 g/mol), and it is commercially available under CAS 77-52-1 . Its rigid pentacyclic framework and polar substituents enable interactions with biological targets such as SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) and ferroptosis-related pathways .
Properties
IUPAC Name |
(1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20?,21+,23?,24-,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMNTKNSMLYTKS-BAKMLKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ursolic Acid (UA)
- Structure : (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid.
- Key Differences : UA lacks the 10-oxo group and has a hydroxyl group at C-10 instead of C-3. This subtle variation alters its hydrogen-bonding capacity and metabolic stability .
- Bioactivity: UA exhibits stronger antiproliferative effects in oral squamous cell carcinoma (OSCC) compared to the target compound, with IC₅₀ values of 12.5 μM vs. 18.3 μM .
Oleanolic Acid (OA)
- Structure : (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.
- Key Differences : OA is a structural isomer with methyl groups at C-20 instead of C-19, leading to distinct pharmacokinetics.
- Bioactivity : OA shows lower cytotoxicity in OSCC (IC₅₀ > 25 μM) but superior anti-inflammatory activity via NF-κB inhibition compared to the target compound .
Celastrol Derivatives
- Example : (2R,4aS,6aS,12bR,14aS,14bR)-N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-... (Compound 4).
- Key Differences : Celastrol derivatives feature an 11-oxo group and azide-functionalized side chains, enhancing solubility and SERCA inhibition (IC₅₀: 0.8 μM vs. 3.2 μM for the target compound) .
Pharmacological Comparison
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